2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
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Overview
Description
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with 2,2-dimethylpropan-1-ol under specific conditions. One common method is the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 2-((4,5-Dimethylthiazol-2-yl)methyl)thiazol-4-ol
- 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT)
Uniqueness
2,2-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a dimethylpropan-1-ol moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15NOS |
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Molecular Weight |
185.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6-5-12-8(10-6)7(11)9(2,3)4/h5,7,11H,1-4H3 |
InChI Key |
WGKRUBNNJQHYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C(C)(C)C)O |
Origin of Product |
United States |
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